molecular formula C13H13N5O3 B11027532 N-(4-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(4-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11027532
M. Wt: 287.27 g/mol
InChI Key: KJSKTSPFRYALAF-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[1,2-b][1,2,4]triazol-6-yl core linked to an acetamide group substituted with a 4-methoxyphenyl moiety. The methoxy group (-OCH₃) is an electron-donating substituent, which may enhance solubility and influence intermolecular interactions.

Properties

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C13H13N5O3/c1-21-9-4-2-8(3-5-9)16-11(19)6-10-12(20)17-13-14-7-15-18(10)13/h2-5,7,10H,6H2,1H3,(H,16,19)(H,14,15,17,20)

InChI Key

KJSKTSPFRYALAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC=NN23

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[1,2-b] Triazole Core

The imidazo-triazole scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-hydrazinyl-4-methoxyaniline with α-keto esters or aldehydes under acidic conditions. For example, 2-nitrobenzaldehyde and ammonium acetate undergo cyclization in glacial acetic acid (HOAc) to form intermediate imidazole derivatives, which are subsequently reduced and cyclized. In one protocol, 2-(2-nitrophenyl)-1H-imidazole is reduced using stannous chloride (SnCl₂·2H₂O) in methanol, yielding a primary amine intermediate. This intermediate reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the imidazo[1,2-b][1,triazole-5-thiol.

Key Reaction Conditions:

  • Cyclization: Reflux in HOAc (110°C, 6–8 h).

  • Reduction: SnCl₂·2H₂O in methanol (25°C, 6 h).

  • Thiol formation: CS₂ and KOH in ethanol (reflux, 3 h).

Acetamide Side Chain Introduction

The acetamide moiety is introduced via nucleophilic substitution (SN2) or coupling reactions. 2-Chloro-N-(4-methoxyphenyl)acetamide is reacted with the imidazo-triazole thiol intermediate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This step proceeds at 80°C for 12 hours, achieving yields of 65–78%. Alternatively, propargyl bromide can be used to functionalize the thiol group, though this route is less common for acetamide derivatives.

Optimized Parameters:

  • Solvent: DMF (polar aprotic).

  • Base: K₂CO₃ (2.5 equiv).

  • Temperature: 80°C.

4-Methoxyphenyl Group Attachment

The 4-methoxyphenyl group is incorporated early in the synthesis to avoid side reactions. 4-Methoxyaniline is acylated with chloroacetyl chloride in tetrahydrofuran (THF) to form 2-chloro-N-(4-methoxyphenyl)acetamide, which is then purified via recrystallization. This intermediate’s stability under basic conditions ensures efficient coupling with the imidazo-triazole core.

Optimization Strategies for Yield and Purity

Solvent and Catalyst Screening

Reaction yields improve significantly with solvent polarity. DMF outperforms ethanol or dichloromethane in SN2 reactions due to its ability to solubilize both polar and non-polar intermediates. Catalytic amounts of potassium iodide (KI) enhance the reactivity of chloroacetamide derivatives by facilitating halogen exchange.

Table 1: Solvent Impact on Acetamide Coupling

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77895
Ethanol24.35288
THF7.53482

Temperature and Reaction Time

Elevated temperatures (80–100°C) accelerate the SN2 reaction but risk decomposition. A balance is achieved at 80°C with a 12-hour duration, yielding 78% product with <5% degradation. Microwave-assisted synthesis reduces reaction times to 2 hours but requires specialized equipment.

Protecting Group Strategies

The 4-methoxy group is sensitive to oxidative conditions. Protecting it as a tert-butyl ether during early stages prevents demethylation. Deprotection using trifluoroacetic acid (TFA) at 0°C restores the methoxy group without side reactions.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : The methoxy group resonates as a singlet at δ 3.78 ppm, while the acetamide’s methylene protons appear as two doublets (δ 4.12–4.25 ppm).

  • LC-MS : Molecular ion peak at m/z 341.3 [M+H]⁺ confirms the molecular formula C₁₅H₁₆N₆O₃.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a purity >98%. Impurities include unreacted chloroacetamide (<1.2%) and des-methyl byproducts (<0.8%).

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Published Protocols

MethodStepsOverall Yield (%)Purity (%)Scalability
Cyclocondensation54295Moderate
SN2 Coupling36598High
Microwave-Assisted37097Low

The SN2 coupling route offers the best balance of yield and scalability, though cyclocondensation remains valuable for introducing diverse substituents .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Research indicates that compounds containing the imidazo[1,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance:

    • In vitro Studies : N-(4-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has shown promising growth inhibition against various cancer cell lines. Studies have reported percent growth inhibitions (PGIs) of around 75% against specific cancer types such as OVCAR-8 and SNB-19 .

    Antimicrobial and Antiviral Properties

    The compound also demonstrates antimicrobial and antiviral activities. Its derivatives have been synthesized and tested for effectiveness against various pathogens:

    • Antimicrobial Activity : Compounds with similar structures have been noted for their efficacy against bacteria and fungi. The imidazo[1,2-b][1,2,4]triazole derivatives often show broad-spectrum antimicrobial effects .

    Drug Development

    The unique structural characteristics of this compound make it a candidate for drug development:

    • Synthesis of Derivatives : Various derivatives can be synthesized to enhance biological activity or improve pharmacokinetic properties. For example, modifications to the acetamide group can lead to compounds with improved solubility and bioavailability .

    Molecular Modeling Studies

    Molecular modeling studies have been employed to predict the binding affinity and interaction of this compound with biological targets. Such studies facilitate the optimization of lead compounds in drug discovery processes .

    Case Studies and Research Findings

    A selection of notable studies highlights the applications of this compound:

    StudyFocusFindings
    Anticancer ActivitySignificant PGIs against multiple cancer cell lines.
    Antimicrobial PropertiesBroad-spectrum activity against various pathogens.
    Molecular ModelingInsights into binding interactions with target proteins.

    Mechanism of Action

    • The exact mechanism remains an active area of research.
    • It likely interacts with specific receptors or enzymes due to its unique structure.
    • Further studies are needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Structural and Functional Comparison with Analogous Compounds

    Substituent Variations on the Acetamide Nitrogen

    N-Cyclopropyl Derivative
    • Compound : N-Cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
    • Molecular Weight : 221.22 g/mol
    • Purity : 95%
    • Key Differences : The cyclopropyl group introduces steric bulk and rigidity compared to the 4-methoxyphenyl group. This may reduce solubility but improve metabolic stability due to decreased susceptibility to oxidative metabolism .
    N-Methyl Derivative
    • Compound : N-Methyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

    Modifications on the Aromatic Ring

    Dichlorophenyl Substituent
    • Compound : N-(2,3-Dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
    • Molecular Weight : 340.16 g/mol
    • Properties :
      • Predicted density: 1.71 g/cm³
      • pKa: 12.47 (indicating weak basicity)
    • The methyl group on the triazol ring may sterically hinder interactions with biological targets .
    Isopropylphenyl Substituent
    • Compound : 2-[2-(4-Methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide
    • Molecular Weight : 405.4 g/mol
    • Key Differences : The isopropyl group adds significant hydrophobicity, which may improve lipid bilayer penetration but reduce aqueous solubility. The extended aromatic system could enhance stacking interactions with aromatic residues in enzymes or receptors .

    Core Structure Modifications

    Quinazoline-Sulfonyl Acetamides
    • Compound : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
    • Activity: Demonstrated notable anticancer activity against multiple cell lines (e.g., HCT-1, MCF-7) in MTT assays .
    • Key Differences: Replacement of the imidazotriazolone core with a quinazoline-sulfonyl group introduces a larger, planar heterocyclic system.

    Pharmacological Implications

    • Anticancer Potential: The 4-methoxyphenyl group is recurrent in bioactive acetamides, such as compound 40 (N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide), which showed broad-spectrum anticancer activity . This suggests that the target compound may share similar mechanisms, though empirical validation is required.
    • Structure-Activity Relationships (SAR) :
      • Electron-Donating Groups : Methoxy substituents improve solubility and may facilitate hydrogen bonding with target proteins.
      • Steric Effects : Bulky groups (e.g., isopropyl) may enhance selectivity but reduce bioavailability.

    Data Tables

    Table 1. Comparative Physicochemical Properties

    Compound Molecular Weight (g/mol) Substituent Key Properties
    N-(4-Methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide Not provided 4-Methoxyphenyl Electron-donating, moderate polarity
    N-Cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide 221.22 Cyclopropyl Rigid, lipophilic
    N-(2,3-Dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide 340.16 2,3-Dichlorophenyl Electronegative, high density

    Biological Activity

    N-(4-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

    The molecular formula for this compound is C20H19N5O3C_{20}H_{19}N_{5}O_{3} with a molecular weight of 377.4 g/mol. The structure features a methoxyphenyl group and an imidazo[1,2-b][1,2,4]triazole moiety that are critical for its biological activity.

    Biological Activity Overview

    The biological activity of this compound can be categorized into several key areas:

    Antimicrobial Activity

    Research indicates that compounds containing the imidazo[1,2-b][1,2,4]triazole scaffold exhibit significant antimicrobial properties. For example:

    • Antibacterial Activity : Studies have shown that triazole derivatives can be effective against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics such as ampicillin and vancomycin .
    Compound TypeTarget BacteriaMIC (µg/mL)
    Imidazo[1,2-b][1,2,4]triazole DerivativeStaphylococcus aureus0.125 - 8
    Imidazo[1,2-b][1,2,4]triazole DerivativeEscherichia coli0.125 - 16

    Anticancer Activity

    The anticancer potential of this compound has been explored through various studies:

    • Cell Line Studies : The HepG2 cell line was utilized to assess the cytotoxic effects of triazole derivatives. Results indicated that these compounds could inhibit cell proliferation effectively .
    Cell LineIC50 (µM)Reference
    HepG210 - 20

    Anti-inflammatory Activity

    Compounds within the triazole class have also been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

    Structure-Activity Relationship (SAR)

    The SAR studies reveal that the presence of electron-donating groups on the phenyl ring significantly enhances biological activity. For instance:

    • The methoxy group at the para position on the phenyl ring is crucial for increasing lipophilicity and enhancing interaction with biological targets .

    Case Studies

    Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

    • Combination Therapies : A study demonstrated that combining triazole derivatives with conventional antibiotics resulted in synergistic effects against resistant bacterial strains .
    • In Vivo Studies : Animal models treated with triazole-based compounds showed significant tumor reduction in xenograft models compared to controls .

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide, and what critical reaction conditions influence yield and purity?

    • Methodology : Multi-step synthesis typically involves coupling the imidazo-triazol core with the methoxyphenyl acetamide moiety. Key steps include:

    • Cyclocondensation : Formation of the imidazo-triazol ring using catalysts like triethylamine in polar solvents (e.g., DMF) at 80–100°C .
    • Acetamide Coupling : Amidation reactions under nitrogen atmosphere with carbodiimide-based coupling agents (e.g., EDC/HOBt) .
      • Optimization Table :
    StepReaction ConditionsYield (%)Purity (HPLC)
    CyclocondensationDMF, 90°C, 12 h65–7092%
    Acetamide CouplingCH₂Cl₂, EDC/HOBt, RT, 24 h75–8095%

    Q. How is the structural integrity of the compound validated, and what analytical techniques are prioritized?

    • Techniques :

    • NMR Spectroscopy : Confirms methoxyphenyl substitution patterns and imidazo-triazol hydrogen environments (e.g., δ 7.2–7.8 ppm for aromatic protons) .
    • HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., [M+H]⁺ = 356.3) .
      • X-ray Crystallography : Resolves conformational details of the imidazo-triazol core and acetamide orientation .

    Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

    • Assays :

    • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-II) using fluorescence-based assays .
    • Antimicrobial Screening : Microdilution assays against Gram-positive/negative bacteria (MIC values) .
      • Data Table :
    TargetAssay TypeIC₅₀/MICReference
    COX-IIFluorescence12.5 µM
    S. aureusBroth microdilution64 µg/mL

    Advanced Research Questions

    Q. How can molecular docking studies elucidate the compound’s interaction with biological targets?

    • Methodology :

    • Protein Preparation : Retrieve target structures (e.g., COX-II PDB: 1CX2) and optimize via molecular dynamics simulations .
    • Docking Software : Use AutoDock Vina with Lamarckian genetic algorithms to predict binding poses and affinity scores (∆G ≤ -8.0 kcal/mol suggests strong binding) .
      • Key Interactions : Hydrogen bonding with Ser530 and hydrophobic interactions with the methoxyphenyl group .

    Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

    • Approaches :

    • Dose-Response Curves : Validate IC₅₀ values across multiple replicates and cell lines (e.g., HEK293 vs. HeLa) .
    • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤ 0.1%) to mitigate aggregation artifacts .
      • Case Study : Discrepancies in antimicrobial activity resolved by standardizing inoculum size (1×10⁵ CFU/mL) and incubation time (18 h) .

    Q. How does the substitution pattern on the imidazo-triazol core influence structure-activity relationships (SAR)?

    • SAR Insights :

    • Methoxyphenyl Group : Enhances lipophilicity (logP = 2.8) and membrane permeability (Caco-2 Papp > 1×10⁻⁶ cm/s) .
    • Triazol Oxygen : Replacing oxygen with sulfur reduces metabolic stability (t₁/₂ from 4.2 h to 1.5 h in liver microsomes) .
      • Comparative Table :
    DerivativeSubstituentIC₅₀ (COX-II)Metabolic Stability (t₁/₂)
    Parent CompoundO12.5 µM4.2 h
    Analog 1S28.4 µM1.5 h

    Q. What stability challenges arise under physiological conditions, and how are they addressed?

    • Degradation Pathways :

    • Hydrolysis : Susceptibility of the acetamide bond at pH > 8.0 (e.g., 50% degradation in 24 h at pH 9.0) .
    • Oxidation : Imidazo-triazol core degrades in presence of ROS (add antioxidants like BHT in formulations) .
      • Stability Table :
    ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)
    pH 7.4 (PBS)0.01258 h
    pH 9.00.02924 h

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